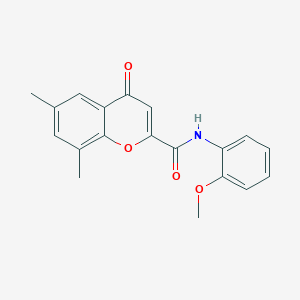![molecular formula C11H12ClN5O3S3 B11413043 5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11413043.png)
5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methylsulfonyl, and carboxamide groups, as well as a thiadiazole ring with a propylsulfanyl group.
准备方法
The synthesis of 5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as chloroacetyl chloride and thiourea.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Coupling of the Rings: The pyrimidine and thiadiazole rings are coupled through nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methylsulfonyl groups, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like DMF, dichloromethane, and ethanol. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
科学研究应用
5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-2-(methylsulfonyl)pyrimidine: This compound lacks the thiadiazole ring and propylsulfanyl group, making it less complex and potentially less versatile in its applications.
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: This compound lacks the chloro and methylsulfonyl groups, which may affect its reactivity and biological activity.
5-chloro-2-(methylsulfonyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: This compound has a methylsulfanyl group instead of a propylsulfanyl group, which may influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
属性
分子式 |
C11H12ClN5O3S3 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
5-chloro-2-methylsulfonyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5O3S3/c1-3-4-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(2,19)20/h5H,3-4H2,1-2H3,(H,15,16,18) |
InChI 键 |
VTBQJVSLXPDIRT-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412989.png)
![1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11412998.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)
![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
![5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11413030.png)
![5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413038.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413039.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B11413041.png)
![Ethyl [3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11413048.png)
![1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11413053.png)
